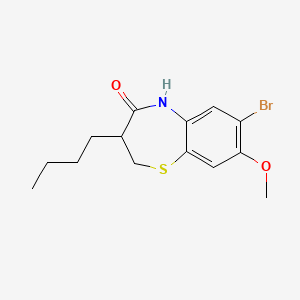
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring, a phenyltriazole moiety, and a piperidine carboxylate group. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Synthesis of the Phenyltriazole Moiety: The phenyltriazole group is often synthesized via a cyclization reaction involving phenylhydrazine and an appropriate alkyne or nitrile.
Coupling of the Piperidine Carboxylate: The final step involves the coupling of the pyridine and phenyltriazole intermediates with a piperidine carboxylate derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or phenyltriazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyridin-4-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate: Similar structure but with a different position of the pyridine ring.
Pyridin-3-yl 4-(4-methyltriazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the triazole ring.
Uniqueness: Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research.
Propriétés
Formule moléculaire |
C19H19N5O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19N5O2/c25-19(26-17-7-4-10-20-13-17)23-11-8-16(9-12-23)24-14-18(21-22-24)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2 |
Clé InChI |
UQJZYFPOBPRLFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



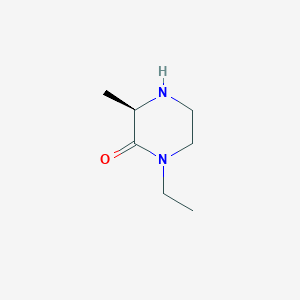
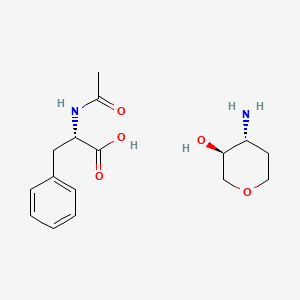

![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)

![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
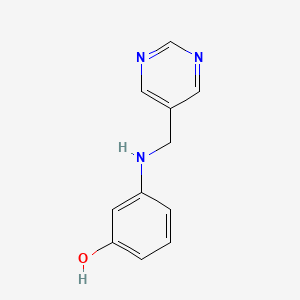
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
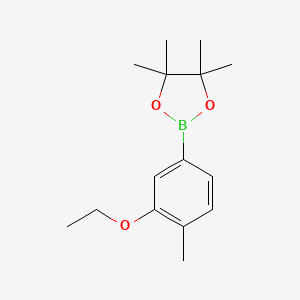

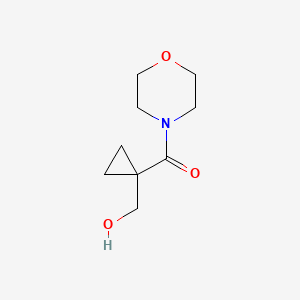
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
